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Compound of Interest

2-cyano-N-(2-
Compound Name:
methoxyethyl)acetamide

Cat. No.: B076922

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-methoxyethyl)acetamide is a chemical compound of interest in organic
synthesis and medicinal chemistry. Its structure, featuring a reactive cyano group, an amide
linkage, and a methoxyethyl side chain, makes it a versatile building block for the synthesis of
more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive
overview of its molecular structure, physicochemical properties, predicted spectroscopic data,
and a representative synthetic protocol.

Molecular Structure and Identification

The fundamental structural details of 2-cyano-N-(2-methoxyethyl)acetamide are summarized
below, providing key identifiers for this molecule.
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Identifier Value

Molecular Formula C6H10N202

Canonical SMILES COCCNC(=0O)CC#N

inChi INChl=1S/C6H10N202/c1-10-5-4-8-6(9)2-3-

7/h2,4-5H2,1H3,(H,8,9)

InChlKey ADWODNNWVUWKOM-UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D structure of 2-cyano-N-(2-methoxyethyl)acetamide.

Physicochemical Properties

The following table outlines the key predicted physicochemical properties of 2-cyano-N-(2-
methoxyethyl)acetamide.

Property Predicted Value
Molecular Weight 142.16 g/mol
XLogP3 -0.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 4

Exact Mass 142.074227 g/mol
Monoisotopic Mass 142.074227 g/mol
Topological Polar Surface Area 72.4 A2

Heavy Atom Count 10

Complexity 181

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b076922?utm_src=pdf-body
https://www.benchchem.com/product/b076922?utm_src=pdf-body
https://www.benchchem.com/product/b076922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for 2-cyano-N-(2-
methoxyethyl)acetamide, the following data has been generated using validated
computational prediction tools. This data serves as a reference for the identification and
characterization of the molecule.

Predicted *H NMR Spectrum

Solvent: CDCIs, Frequency: 400 MHz

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~6.5-7.0 brs 1H -NH-
3.55 t 2H -CH2-O-
3.45 q 2H -NH-CH-
3.40 S 2H -CO-CH2-CN
3.35 S 3H -O-CHs

Predicted *C NMR Spectrum

Solvent: CDClIs, Frequency: 100 MHz

Chemical Shift (ppm) Assignment
164.5 -C=0

116.0 -C=N

70.5 -CHa2-O-

59.0 -O-CHs

40.0 -NH-CHa-
255 -CO-CH2-CN
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Predicted Infrared (IR) Spectrum

Wavenumber (cm—?) Intensity Assignment

~3350 Medium, Broad N-H Stretch (Amide)
~2930, 2880 Medium C-H Stretch (Aliphatic)
~2250 Medium, Sharp C=N Stretch (Nitrile)
~1660 Strong, Sharp C=0 Stretch (Amide I)
~1550 Medium N-H Bend (Amide II)
~1120 Strong C-O-C Stretch (Ether)

licted El ization - E1

m/z Relative Intensity (%) Possible Fragment
142 20 [M]*+

111 40 [M - OCHs]*

99 100 [M - CH2CNJ*

72 60 [CH2=N*H-CH2CH20CHs]
58 80 [CH2=CH-O-CHs]*

42 50 [CH2=C=0]*

Experimental Protocols: Synthesis

The synthesis of 2-cyano-N-(2-methoxyethyl)acetamide can be achieved through the
amidation of an activated cyanoacetic acid derivative with 2-methoxyethylamine. A general and
adaptable protocol is provided below.

Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide from
Ethyl Cyanoacetate

This protocol describes a common method for the synthesis of N-substituted cyanoacetamides.
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Ethyl Cyanoacetate +
2-Methoxyethylamine
Reflux - Solvent Removal Recrystallization or .
3((&9]., 78 "CHTLC M0nltonng)—b[(Rmé"y EvaporationHColumn Chromatography 2-cyano-N-(2-methoxyethyl)acetamlde)
Anhydrous Ethanol

Click to download full resolution via product page
Caption: General workflow for the synthesis of 2-cyano-N-(2-methoxyethyl)acetamide.
o Ethyl cyanoacetate
e 2-Methoxyethylamine
e Anhydrous ethanol (or other suitable high-boiling point solvent)
¢ Sodium ethoxide (optional, as catalyst)
o Hydrochloric acid (for workup, if catalyst is used)
o Ethyl acetate (for extraction)
e Brine
¢ Anhydrous magnesium sulfate or sodium sulfate
o Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.

o Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.0 - 1.2 equivalents)
dropwise. If a catalyst is desired, a catalytic amount of sodium ethoxide can be added to the
ethanol prior to the amine.

o Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).
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o Workup: Once the reaction is complete (as indicated by the consumption of the starting
materials), allow the mixture to cool to room temperature.

» Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
 Purification:

o Without Catalyst: The crude product can often be purified directly by recrystallization from
a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

o With Catalyst: If a basic catalyst was used, neutralize the reaction mixture with dilute
hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate. Wash
the organic layer with water and then brine. Dry the organic layer over anhydrous
magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The
resulting crude product can then be purified by recrystallization or column
chromatography.

e Drying: Dry the purified product under vacuum to yield 2-cyano-N-(2-
methoxyethyl)acetamide as a solid or oil.

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, and a
representative synthesis of 2-cyano-N-(2-methoxyethyl)acetamide. The provided data,
including key identifiers and predicted spectroscopic information, serves as a valuable resource
for researchers in the fields of chemical synthesis and drug discovery. The outlined synthetic
protocol offers a practical starting point for the laboratory preparation of this versatile chemical
intermediate.

 To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure of 2-
cyano-N-(2-methoxyethyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076922#2-cyano-n-2-methoxyethyl-acetamide-
molecular-structure]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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